1,2-Diphenylpiperidine
Description
Properties
Molecular Formula |
C17H19N |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1,2-diphenylpiperidine |
InChI |
InChI=1S/C17H19N/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
InChI Key |
WKEUHNIUDHZLLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
1,2-Diphenylpiperidine is characterized by its piperidine ring structure substituted with two phenyl groups. Its molecular formula is , and it has a molecular weight of 250.33 g/mol. The presence of the phenyl groups enhances its lipophilicity and potential interactions with biological targets.
Pharmacological Applications
-
Neuropharmacology :
- Research indicates that derivatives of this compound can act as modulators of neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. For instance, compounds derived from this scaffold have been explored as potential treatments for mood disorders and addiction due to their ability to influence serotonin pathways .
- Analgesic Activity :
- Anticancer Potential :
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of piperidine with phenyl halides or through multi-component reactions that introduce phenyl groups onto the piperidine ring. Various derivatives have been synthesized to enhance pharmacological activity or reduce side effects.
Table 1: Common Synthetic Routes for this compound Derivatives
Case Studies
-
Case Study on Analgesic Effects :
A study evaluated the analgesic effects of a series of this compound derivatives in animal models. The results indicated that certain derivatives significantly reduced pain responses compared to control groups, supporting their potential as non-opioid analgesics . -
Case Study on Anticancer Activity :
A recent investigation into the anticancer properties of a specific derivative showed promising results in vitro against breast cancer cell lines. The compound induced apoptosis and inhibited cell proliferation at low micromolar concentrations, indicating its potential as a lead compound for further development .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Observations:
Positional Isomerism (1,2-DEP vs. 2,2-DEP):
- The 1,2-diphenylethyl substitution in this compound confers stronger NMDA receptor antagonism compared to its 2,2-isomer (2,2-DEP). This is attributed to steric and electronic effects influencing receptor binding .
- Analytical differentiation (e.g., via GC-MS or NMR) is critical due to structural similarities .
Ring Size and Stability (Piperidine vs. Pyrrolidine):
- Replacing the piperidine ring (6-membered) with pyrrolidine (5-membered) reduces metabolic stability and alters pharmacokinetics, as seen in pyrrolidine analogues of diphenidine .
Substituent Effects (Methoxyphenidine):
- Methoxy substitution at the 2-position of the phenyl ring (MXP) enhances NMDA receptor binding affinity and potency, likely due to improved lipophilicity and electron-donating effects .
4,4-Diphenylpiperidine Derivatives: These derivatives exhibit distinct pharmacological profiles, including interactions with neural receptor binding sites and synaptosomal monoamine uptake modulation, diverging from the NMDA-focused activity of this compound .
NMDA Receptor Antagonism
This compound and its analogues act as uncompetitive NMDA receptor antagonists, blocking ion channel activity. However, their efficacy varies:
- This compound: Moderate affinity (IC₅₀ ~10–50 µM in vitro) .
- MXP: Higher potency due to methoxy substitution, though exact IC₅₀ values remain understudied .
- Pyrrolidine Analogues: Reduced activity compared to piperidine derivatives, highlighting the importance of ring size in receptor interaction .
Research Findings and Implications
- Neuropharmacology: this compound's NMDA antagonism links it to dissociative effects, but its safety profile remains poorly characterized compared to PCP or ketamine .
- Toxicology: Limited case reports associate diphenidine with neuropsychiatric symptoms (e.g., agitation, hallucinations), emphasizing the need for rigorous toxicological studies .
- Drug Discovery: The 1,2-diphenylethylamine template offers versatility for developing novel NMDA antagonists, though optimizing selectivity over other receptors (e.g., σ, monoamine transporters) is critical .
Preparation Methods
Mechanism of Electroreductive Cyclization
The reaction proceeds through four sequential steps:
-
Radical Anion Formation : Reduction of the imine (1 ) at the cathode generates a stable radical anion.
-
Nucleophilic Attack : The radical anion reacts with 1,4-dibromobutane (2a ), forming a carbon-centered radical.
-
Secondary Reduction : A second electron transfer converts the radical into an anion intermediate.
-
Cyclization : Intramolecular nucleophilic substitution forms the piperidine ring, yielding this compound (3a ).
Byproducts such as the hydromonomeric compound (4 ) are minimized due to the microreactor’s controlled environment. Continuous electrolysis for one hour enables preparative-scale synthesis, achieving yields surpassing those of batch reactions.
Conventional Synthetic Methods
Traditional approaches to this compound synthesis include nucleophilic substitution, reductive amination, and Diels-Alder reactions. These methods often require harsh conditions or toxic reagents, limiting their scalability.
Nucleophilic Substitution
Piperidine precursors with halide leaving groups undergo displacement by phenyl nucleophiles. For example, 1-chloropiperidine reacts with phenylmagnesium bromide in anhydrous ether, though yields are moderate (~50–60%). Drawbacks include the need for dry conditions and stoichiometric metal reagents.
Reductive Amination
A diketone such as 1,5-diphenylpentanedione reacts with ammonia under hydrogenation conditions to form the piperidine ring. Palladium on carbon (Pd/C) catalyzes this process at elevated pressures (3–5 atm H₂), yielding this compound in ~65% yield. Side products from over-reduction or incomplete cyclization are common.
Diels-Alder Reaction
Cycloaddition of a diene (e.g., 1,3-butadiene) with a diazene derivative forms a bicyclic intermediate, which is subsequently reduced to the piperidine. This method is rarely applied to this compound due to regioselectivity challenges.
Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation of pyridine precursors offers a stereoselective route to piperidines. For instance, 2,3-diphenylpyridine undergoes hydrogenation using rhodium or palladium catalysts to yield this compound. Key advancements include:
-
Rhodium Catalysis : Rh(I) complexes with chiral ligands achieve enantioselectivity >90% but require moisture-free conditions.
-
Palladium Catalysis : Tolerant of functional groups (e.g., esters, amides) and operable under ambient conditions, though with lower stereocontrol.
Recent Methodological Advances
Hydrogen Borrowing Annulation
Iridium-catalyzed dehydrogenation and amination cascades construct piperidines from alcohols and amines. Donohoe’s protocol converts 1,5-pentanediol and benzylamine into this compound with cis-selectivity (dr 1:12). Water as a solvent suppresses racemization, enhancing enantiopurity.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the established synthetic routes for 1,2-Diphenylpiperidine, and how do reaction conditions influence yield?
The electroreductive cyclization of imines with terminal dihaloalkanes is a key method for synthesizing this compound. Electrochemical parameters (e.g., current density, solvent polarity) significantly impact reaction efficiency. For example, using a divided cell with aprotic solvents like DMF under controlled potentials minimizes side reactions and improves yields . Traditional methods involving nucleophilic substitution or catalytic hydrogenation are less sustainable due to harsh reagents, whereas electrosynthesis offers greener alternatives .
Q. How can researchers characterize the structural conformation of this compound?
Q. What safety protocols are critical when handling this compound in the lab?
Avoid contact with strong acids, bases, and oxidizing agents to prevent hazardous decomposition (e.g., toxic fumes during combustion). Use PPE (gloves, goggles) and work in a fume hood. In case of skin exposure, wash immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .
Advanced Research Questions
Q. How can conformational flexibility of this compound impact its biological or chemical activity?
Substituent positioning (axial vs. equatorial) alters steric and electronic profiles, affecting interactions with biological targets or catalysts. For example, N-methyl derivatives show reduced flexibility due to increased steric hindrance, which can be quantified via variable-temperature NMR or molecular dynamics simulations .
Q. What methodologies resolve contradictions in reported reactivity or spectroscopic data for this compound derivatives?
Triangulate data using multiple techniques (e.g., X-ray, NMR, IR) to validate structural assignments. For conflicting reactivity studies, replicate experiments under standardized conditions (solvent, temperature, catalyst loading). Cross-reference with computational models (DFT) to identify plausible reaction pathways .
Q. How can electrochemical synthesis of this compound be optimized for scalability?
Optimize parameters such as electrode material (e.g., graphite vs. platinum), electrolyte concentration, and continuous-flow setups to enhance mass transfer. Monitor Faradaic efficiency to minimize energy waste. Compare batch vs. flow systems for throughput improvements .
Q. What strategies validate the biological activity of this compound derivatives?
Use in vitro assays (e.g., enzyme inhibition, receptor binding) with dose-response curves (IC/EC). Pair with molecular docking to predict binding modes. For in vivo studies, employ pharmacokinetic profiling (e.g., bioavailability, half-life) in model organisms .
Q. How do computational models enhance understanding of this compound's electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations track conformational changes in solvated environments, aiding drug design or catalyst development .
Q. What peer review criteria ensure rigorous reporting of this compound research?
Ensure experimental reproducibility by detailing synthetic protocols, characterization data (e.g., NMR peaks, crystallographic parameters), and statistical validation. Address potential biases (e.g., overfitting in computational models) and provide raw data for transparency .
Q. How can interdisciplinary approaches advance this compound research?
Combine synthetic chemistry with computational modeling to predict novel derivatives. Integrate biological screening to identify structure-activity relationships (SAR). Collaborate with material scientists to explore applications in catalysis or polymer chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
